![molecular formula C18H15BrN2O3S B2518023 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-97-5](/img/structure/B2518023.png)

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

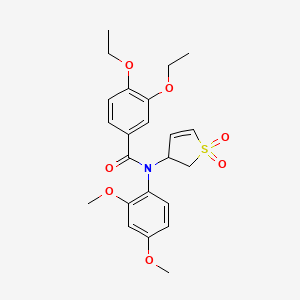

Vue d'ensemble

Description

Benzo[d]thiazol derivatives are a class of compounds that have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Synthesis Analysis

Benzo[d]thiazol derivatives can be synthesized by various methods. For instance, Schiff bases of naphtha[1,2-d]thiazol-2-amine were synthesized by the reaction of naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes . Another method involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives is complex, with a combination of phenyl and thiazole rings, as well as sulfur and nitrogen atoms .Chemical Reactions Analysis

Benzo[d]thiazol derivatives have been shown to have potential antidepressant and anticonvulsant effects . In a forced swimming test, certain derivatives showed the highest antidepressant and anticonvulsant effects .Applications De Recherche Scientifique

Antidepressant and Anticonvulsant Effects

- Researchers have synthesized several benzo[d]thiazol derivatives, including this compound, and evaluated their potential antidepressant and anticonvulsant effects .

Melanogenesis Inhibition

- A related compound, (Z)-2-(benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one , showed potent inhibitory effects on tyrosinase without cytotoxicity in melanoma cells .

Organic Field-Effect Transistors (OFETs)

- Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core, with different alkynyl donor groups, have been characterized and tested in OFETs .

Ester Formation

Mécanisme D'action

Target of Action

The primary target of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis , which is the production of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate interacts with tyrosinase, inhibiting its activity . This inhibition prevents the conversion of tyrosine into melanin, thereby reducing melanin production .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This results in a decrease in melanin production, which can lead to a reduction in pigmentation.

Pharmacokinetics

The effectiveness of the compound suggests that it is likely to have sufficient bioavailability to interact with its target, tyrosinase .

Result of Action

The inhibition of tyrosinase by (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate leads to a decrease in melanin production . This can result in a reduction of pigmentation in cells, which could potentially be used in the treatment of pigmentation disorders .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S/c1-2-24-16(22)11-21-14-9-5-6-10-15(14)25-18(21)20-17(23)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFSEPMCOLHWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)

![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)